molecular formula C8H9NOS B11753928 5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide

5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide

Cat. No.: B11753928
M. Wt: 167.23 g/mol
InChI Key: NWBOSPBHKNYNMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide can be achieved through various methods. One common approach involves the nitration, sulfonation, and iodination of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide and its derivatives . The reaction conditions typically involve the use of electron-releasing and electron-withdrawing substituents to facilitate electrophilic substitution at position 5 .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration produces nitro derivatives, while sulfonation yields sulfonic acid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dihydrobenzo[c]thiophene 2-oxide involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. Specific molecular targets and pathways involved in its mechanism of action are not extensively documented in the literature.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an amino group at position 5. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

2-oxo-1,3-dihydro-2-benzothiophen-5-amine

InChI

InChI=1S/C8H9NOS/c9-8-2-1-6-4-11(10)5-7(6)3-8/h1-3H,4-5,9H2

InChI Key

NWBOSPBHKNYNMQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1=O)C=C(C=C2)N

Origin of Product

United States

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